tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate
Description
tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an (2S)-configured amino alcohol backbone, and a methoxy substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and small-molecule drugs. Its stereochemistry and functional groups make it valuable for modulating drug solubility, stability, and target interactions.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQNSCBRYGWVTD-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate is a carbamate derivative recognized for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure, which includes a tert-butyl group and an amino acid moiety, contributing to its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group attached to a carbamate functional group, which is linked to an amino acid derivative. The presence of the methoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that compounds with similar structures can exhibit the following activities:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes such as tyrosine phosphatase, which plays a critical role in cellular signaling pathways. This inhibition can lead to altered cellular responses, including insulin secretion modulation and glucose uptake enhancement .
- Antioxidant Activity : The presence of the methoxy group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells .
- Anti-inflammatory Effects : Similar carbamate derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various carbamates on tyrosine phosphatase 1B. The results indicated that certain structural modifications significantly enhanced inhibitory potency. The assay utilized colorimetric methods to quantify enzyme activity before and after treatment with the compounds .
Study 2: Antioxidant Activity
In vitro assays were conducted to assess the antioxidant potential of this compound. The compound was found to effectively reduce DPPH radical levels, indicating strong free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .
Comparative Biological Activity Table
| Activity Type | Methodology | Findings |
|---|---|---|
| Enzyme Inhibition | Colorimetric Assay | Significant inhibition of tyrosine phosphatase |
| Antioxidant | DPPH Radical Scavenging Assay | Effective reduction of free radicals |
| Anti-inflammatory | Cytokine Measurement | Modulation of TNF-alpha and IL-6 production |
Comparison with Similar Compounds
Substituted Cyclopentyl Derivatives
- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4): Structure: Cyclopentyl ring with hydroxyl and Boc groups. Application: Used in constrained cyclic analogs for kinase inhibitors.
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1):
Aromatic and Aliphatic Substituted Carbamates
- tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate (CAS: C14H22N2O2): Structure: Phenyl group replaces methoxy. Key Difference: Increased lipophilicity (logP ~2.5) due to the aromatic ring, which may enhance membrane permeability but reduce solubility . Molecular Weight: 250.34 g/mol, higher than the target compound’s estimated 218.25 g/mol.
Fluorinated and Bicyclic Analogs
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl} carbamate hydrochloride (CAS: 1138324-48-7):
- Structure : Fluorinated pyrrolidine ring with Boc protection.
- Key Difference : Fluorine’s electronegativity may improve metabolic stability and binding affinity to electron-deficient targets, contrasting with the methoxy group’s electron-donating properties .
- Salt Form : Hydrochloride salt enhances crystallinity and solubility in polar solvents .
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7):
Comparative Data Table
Research Findings and Implications
- Stereochemical Influence : The (2S) configuration in the target compound and its analogs is critical for chiral recognition in enzyme-binding pockets. For example, fluorinated pyrrolidine derivatives (e.g., CAS:1138324-48-7) exhibit improved protease inhibition due to stereospecific fluorine interactions .
- Solubility vs. Permeability : Methoxy and hydroxyl groups balance solubility and permeability, whereas phenyl or bicyclic groups prioritize lipophilicity for CNS-targeting drugs .
- Synthetic Utility : All compounds are synthesized via Boc-protection strategies, but the methoxy group in the target compound may require milder oxidation conditions compared to hydroxyl or fluorine introduction .
Preparation Methods
Reaction Mechanism and Optimization
The patent CN102020589B details a high-yield route using N-BOC-D-Serine as the chiral precursor:
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Mixed anhydride formation : Reacting N-BOC-D-Serine with isobutyl chlorocarbonate (1.1–1.5 eq) in ethyl acetate at -10–5°C
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Benzylamine condensation : Subsequent reaction with benzylamine (1.1–1.5 eq) yields the protected intermediate
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Phase-transfer alkylation : Methyl sulfate introduces the methoxy group under KOH/TBAB conditions
Key parameters :
This method achieves 93.1% isolated yield with 99.35% HPLC purity, demonstrating industrial viability.
EDCI/HOBt-Mediated Coupling Approach
Amide Bond Formation
Ambeed’s protocol for analogous tert-butyl carbamates employs:
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EDCI (1.2 eq) and HOBt (2.0 eq) in dichloromethane
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Triethylamine (3.0 eq) as base
Comparative performance :
The lower yield in EDCI-mediated routes stems from competing side reactions during carbamate activation.
Industrial-Scale Challenges and Solutions
Viscosity Management
WO2019158550A1 highlights critical viscosity issues in tert-butyl carbamate syntheses:
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Neutral reagent forms reduce medium viscosity by 40% compared to salt forms
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Triethylamine/acetonitrile ratio below 1:3.3 prevents gelation
Process improvements :
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Replacing triethylamine with N-methylmorpholine decreases byproduct formation
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Gradient temperature control (0°C → 15°C) enhances reaction kinetics
Analytical Characterization
Q & A
Q. What are the key synthetic steps for tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate, and how are reaction conditions optimized?
The synthesis typically involves sequential protection of the amine group, coupling reactions, and deprotection steps. Critical parameters include:
- Temperature control (e.g., maintaining 0–5°C during carbamate formation to prevent side reactions) .
- Solvent selection (e.g., dichloromethane or ethanol for improved solubility and reaction efficiency) .
- pH adjustment (e.g., neutral to slightly basic conditions to stabilize intermediates) . Optimization studies suggest using triethylamine as a base to enhance nucleophilicity and reduce byproducts .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy : Identifies stereochemistry (e.g., (2S) configuration) and functional groups via characteristic shifts (e.g., tert-butyl protons at ~1.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>98% is typical for research-grade material) and detects impurities from incomplete coupling reactions .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 231.2) .
Q. What is the role of the tert-butyl carbamate group in this compound’s applications?
The tert-butyl carbamate (Boc) group acts as a temporary protecting group for amines, enabling selective reactivity in multi-step syntheses. It is stable under basic conditions but removable via acidic hydrolysis (e.g., trifluoroacetic acid) without disrupting methoxy or chiral centers .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, given the (2S)-configured amino group?
- Chiral auxiliaries : Use (S)-configured starting materials or enantioselective catalysts to preserve stereochemistry .
- Low-temperature reactions : Minimize racemization during carbamate formation by cooling to −20°C .
- Monitoring via circular dichroism (CD) : Validates chiral purity post-synthesis .
Q. How should researchers address discrepancies in reported yields for similar carbamate syntheses?
Contradictory yields (e.g., 60–85%) may arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may increase hydrolysis byproducts .
- Catalyst choice : Palladium-based catalysts vs. enzymatic methods can lead to variability in coupling efficiency . Mitigation involves systematic screening of solvents, bases, and catalysts using design-of-experiments (DoE) methodologies .
Q. What strategies are effective for designing interaction studies with biological targets?
- Molecular docking simulations : Predict binding affinity to enzymes or receptors (e.g., proteases or kinases) using software like AutoDock .
- Surface plasmon resonance (SPR) : Quantifies real-time interactions with immobilized targets (e.g., KD values in µM–nM range) .
- Enzyme inhibition assays : Measures IC50 values to assess potency modifications introduced by the methoxy group .
Q. How does this compound compare structurally and functionally to related carbamates?
| Compound | Key Structural Differences | Functional Implications |
|---|---|---|
| tert-butyl N-(1-hydroxypropan-2-yl)carbamate | Replaces methoxy with hydroxyl | Alters solubility and hydrogen-bonding capacity |
| tert-butyl N-(2-methoxypropyl)carbamate | Lacks chiral center | Reduces stereospecific biological activity |
| Boc-Val-Cit-PAB | Includes peptide backbone | Enhances protease targeting but complicates synthesis |
Methodological Notes
- Contradiction resolution : Cross-validate NMR and HPLC data to distinguish between isomeric byproducts and genuine impurities .
- Safety protocols : Store at 2–8°C in airtight containers to prevent hydrolysis; use flame-retardant lab coats during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
